

Application Notes and Protocols: N-propylation of Amines and Amides with Propyl Triflate

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Compound of Interest

Compound Name: *Propyl triflate*

Cat. No.: *B3050910*

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Introduction

N-propylation is a crucial chemical transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The introduction of a propyl group can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and receptor-binding affinity. **Propyl triflate** ($\text{CF}_3\text{SO}_3\text{CH}_2\text{CH}_2\text{CH}_3$) has emerged as a potent and highly reactive reagent for the N-propylation of a wide range of nitrogen-containing functional groups, including primary and secondary amines, amides, and sulfonamides. The triflate anion is an excellent leaving group, facilitating rapid and often high-yielding alkylation reactions under mild conditions.

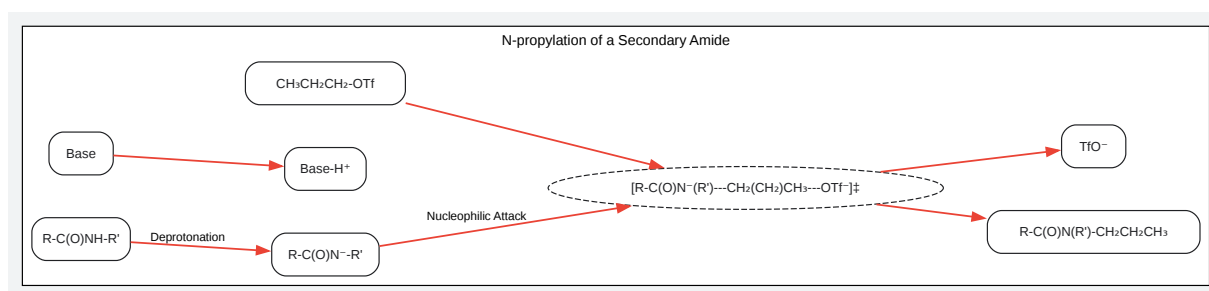
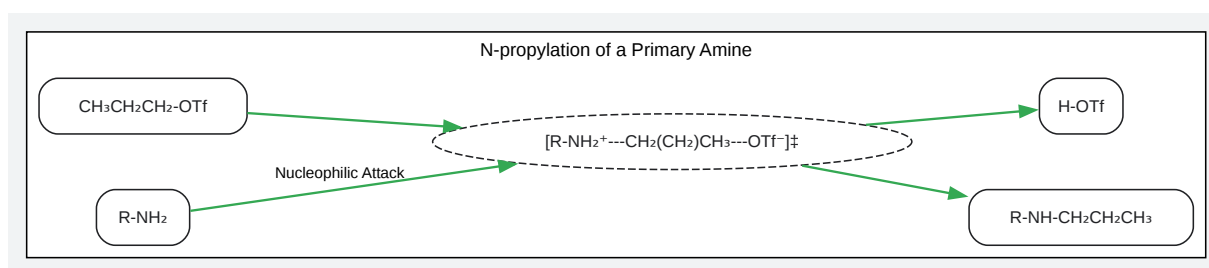
These application notes provide a comprehensive overview of the N-propylation of amines and amides using **propyl triflate**, including detailed experimental protocols, reaction mechanisms, and expected outcomes for a variety of substrates.

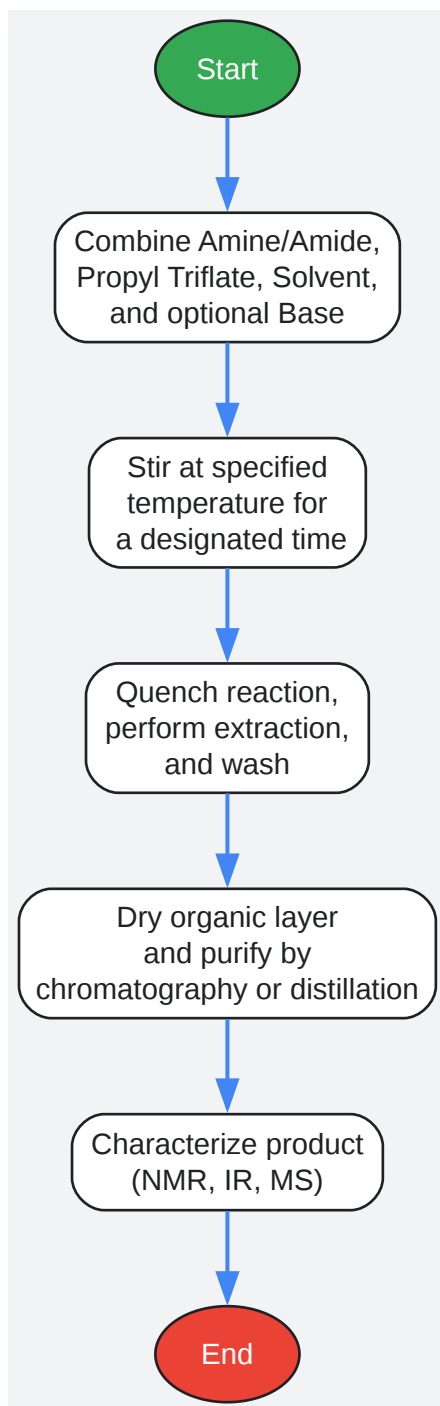
Reaction Mechanism and Principles

The N-propylation of amines and amides with **propyl triflate** proceeds via a bimolecular nucleophilic substitution ($\text{S}_\text{N}2$) mechanism. The nitrogen atom of the amine or amide acts as the nucleophile, attacking the electrophilic carbon of the propyl group attached to the triflate leaving group. The trifluoromethanesulfonate (triflate) anion is a highly stable and exceptionally good leaving group, which drives the reaction forward.

For primary amines, mono-propylation is often the desired outcome, but over-alkylation to the di-propylated product can occur. Reaction conditions, such as stoichiometry, temperature, and the choice of base, can be optimized to favor mono-alkylation. In the case of amides, the nitrogen is less nucleophilic than in amines, and the use of a base is often necessary to deprotonate the amide and enhance its nucleophilicity.

Diagrams





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